![molecular formula C14H16O6 B12598024 Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- CAS No. 647844-38-0](/img/structure/B12598024.png)
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is a complex organic compound with a variety of functional groups, including a carboxylic acid, an ester, a ketone, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- typically involves multiple steps. One common method starts with the esterification of benzoic acid with an appropriate alcohol to form an ester. This is followed by the introduction of the 1,4-dioxopentyl group through a series of reactions involving ketones and aldehydes. The final step involves the methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced ketones.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Applications De Recherche Scientifique
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
Methyl benzoate: An ester of benzoic acid with a methoxy group.
Salicylic acid: Contains both a carboxylic acid and a hydroxyl group on the aromatic ring.
Uniqueness
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
647844-38-0 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
5-methoxy-2-(4-oxopentanoyloxymethyl)benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-9(15)3-6-13(16)20-8-10-4-5-11(19-2)7-12(10)14(17)18/h4-5,7H,3,6,8H2,1-2H3,(H,17,18) |
Clé InChI |
LIKZAIGGNVEVCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)OCC1=C(C=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


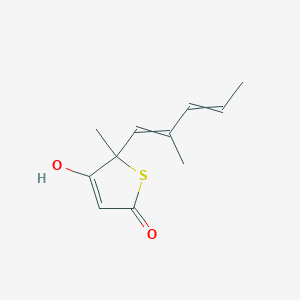
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
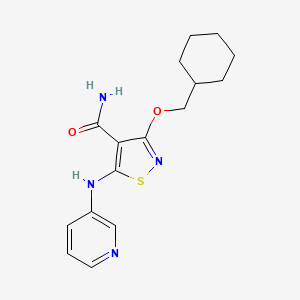
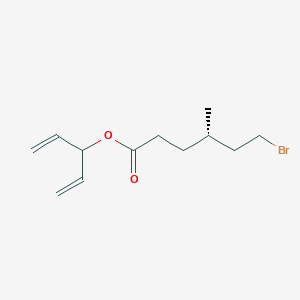
![3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene](/img/structure/B12597983.png)

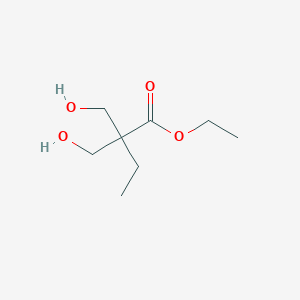
![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)
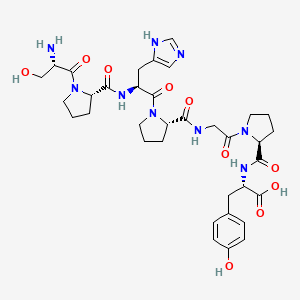
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
